6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method involves the use of 2-chloropyrimidine as a starting material, which reacts with pyrrolidine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropyrimidin-4-one: Similar structure but with a chlorine atom instead of a pyrrolidine ring.
6-amino-2-methylpyrimidin-4-one: Similar structure but with a methyl group instead of a pyrrolidine ring.
2-amino-4-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a pyrrolidine ring.
Uniqueness
6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one is unique due to the presence of both pyrimidine and pyrrolidine rings, which can confer specific chemical and biological properties. This dual-ring structure can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFDRCRQHPCNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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